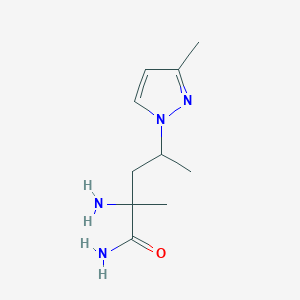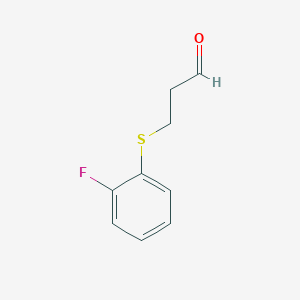
(4R,5S)-1-methylazepane-4,5-diolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-1-methylazepane-4,5-diolhydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azepane ring structure, which includes two hydroxyl groups and a methyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1-methylazepane-4,5-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azepane derivative.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: The methyl group is introduced at the 1 position using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(4R,5S)-1-methylazepane-4,5-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of chlorides or bromides.
科学的研究の応用
(4R,5S)-1-methylazepane-4,5-diolhydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (4R,5S)-1-methylazepane-4,5-diolhydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
- (4R,5S)-4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
(4R,5S)-1-methylazepane-4,5-diolhydrochloride stands out due to its unique azepane ring structure and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(4R,5S)-1-methylazepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-2-6(9)7(10)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+; |
InChIキー |
IMHBMOGFIFIPBJ-UKMDXRBESA-N |
異性体SMILES |
CN1CC[C@H]([C@H](CC1)O)O.Cl |
正規SMILES |
CN1CCC(C(CC1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)

![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)






